8-Methylpsoralen
Description
Historical Context of Psoralen (B192213) and Furocoumarin Studies
The scientific journey into the world of psoralens and their parent compounds, furocoumarins, has ancient roots, with early observations of the pigment-stimulating properties of certain plants dating back to 2000 BC. nih.gov These plants, containing naturally occurring psoralens, were anecdotally used for their effects on the skin. nih.gov It wasn't until the 20th century that a more structured scientific investigation began. In 1947, 8-Methylpsoralen, also known as methoxsalen (B1676411) or xanthotoxin, was isolated from the plant Ammi majus. wikipedia.org This marked a pivotal moment, shifting the study of these compounds from folklore to formal scientific inquiry.
The period between 1960 and 1974 saw a significant expansion in basic science and clinical research into the biological properties of psoralens. nih.gov This era was characterized by in-depth studies on their mechanisms of action, including their photoreactivity with DNA and RNA, and pharmacological investigations in the context of treating conditions like vitiligo. nih.gov This foundational work laid the groundwork for the development of photochemotherapy. nih.gov
Fundamental Role as a Photosensitizing Agent in Photochemotherapy Research Modalities
This compound is a potent photosensitizing agent, a characteristic that forms the bedrock of its application in photochemotherapy research. nih.govtaylorfrancis.com This modality, often referred to as PUVA (psoralen + UVA), involves the administration of a psoralen followed by exposure to long-wave ultraviolet A (UVA) radiation. nih.govnih.gov The core principle of PUVA lies in the ability of this compound to absorb UVA radiation, which triggers a series of photochemical reactions. taylorfrancis.comnih.gov
Upon activation by UVA light, this compound intercalates into the DNA of cells and forms covalent bonds, or photoadducts, with pyrimidine (B1678525) bases, particularly thymine (B56734). nih.govnih.gov This process can lead to the formation of both monoadducts and interstrand cross-links in the DNA, which inhibits DNA synthesis and cell proliferation. nih.govnih.govnih.gov This antiproliferative effect is the primary mechanism behind its research application in hyperproliferative skin disorders. nih.gov The development of PUVA as a therapeutic research strategy was a major advancement, with controlled clinical trials in the 1970s and 1980s establishing its effectiveness in studies of severe psoriasis and other skin conditions. nih.gov
Contemporary Research Landscape and Significance of this compound Studies
Modern research continues to explore the multifaceted nature of this compound. While its role in photochemotherapy for skin conditions remains a key area of investigation, the scientific community is also delving into its potential in other domains. For instance, recent studies have investigated the effects of this compound on its own, independent of UVA activation, revealing potential anti-inflammatory and antioxidant properties. nih.gov
Furthermore, research is exploring its application in new therapeutic contexts. For example, studies are examining its potential in the management of certain T-cell mediated disorders through a technique called photopheresis. nih.gov There is also emerging research into the effects of this compound on various cancer cell lines, suggesting potential cytotoxic effects independent of its photosensitizing properties. nih.gov These contemporary investigations highlight the enduring significance of this compound as a valuable tool in biomedical research, continually offering new avenues for scientific exploration.
Structure
3D Structure
Properties
CAS No. |
15912-88-6 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O3/c1-7-11-9(4-5-14-11)6-8-2-3-10(13)15-12(7)8/h2-6H,1H3 |
InChI Key |
IVUMRIXSXVKOMB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Synonyms |
8-methylpsoralen |
Origin of Product |
United States |
Chemical and Physical Properties
8-Methylpsoralen, a derivative of psoralen (B192213), belongs to the furanocoumarin class of organic compounds, which are characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety. wikipedia.orgnih.gov
| Property | Data |
| IUPAC Name | 9-methoxy-7H-furo[3,2-g] nih.govbenzopyran-7-one |
| Molecular Formula | C12H8O4 |
| Molecular Weight | 216.19 g/mol |
| Monoisotopic Mass | 216.04225873 g/mol |
| Topological Polar Surface Area | 48.7 Ų |
| Log Octanol/Water Partition Coefficient | 1.98 |
| Saturated Aqueous Solubility (at 32°C) | 55.8 µg/mL |
This table is populated with data from multiple sources. wikipedia.orgpharmacompass.comnih.gov
Spectroscopic analysis reveals that this compound absorbs light in the UVA range (315–400 nm), with high absorption coefficients at the lower end of this spectrum. nih.gov When intercalated into DNA, its absorption spectrum extends up to 400 nm. nih.gov Infrared spectroscopy has also been employed to study the photoaddition of this compound to DNA, identifying changes in the carbonyl and C=C stretching vibrations of the DNA bases upon irradiation. nih.gov
Synthesis and Manufacturing
Historically, the synthesis of psoralens was challenging, with early methods reported in 1934 yielding poor results. nih.gov A common approach to synthesizing furocoumarins like 8-Methylpsoralen involves building a furan (B31954) ring onto a coumarin (B35378) core. nih.gov
Modern synthetic routes often begin with a precursor molecule, umbelliferone (B1683723), which itself is derived from L-phenylalanine through the shikimate pathway. wikipedia.org The biosynthesis of this compound from umbelliferone involves a series of enzymatic steps:
Prenylation: Umbelliferone is C-alkylated to yield demethylsuberosin. wikipedia.org
Hydroxylation: This is followed by a hydroxylation to produce marmesin. wikipedia.org
Further Hydroxylation: Another hydroxylation step yields psoralen (B192213). wikipedia.org
Final Hydroxylation and Methylation: A final hydroxylation produces xanthotoxol, which is then methylated to form this compound (methoxsalen). wikipedia.org
One patented synthesis process for methoxsalen (B1676411) starts with pyrogallol (B1678534) and involves a six-step reaction to produce the final compound. google.com This method is noted for its relatively short synthesis path and suitability for industrial production. google.com
Structure Activity Relationship Sar and Rational Design of Psoralen Derivatives
Analysis of Structural Features Influencing DNA Binding Affinity
The initial, non-covalent intercalation of psoralens into the DNA helix is a prerequisite for subsequent photoreactions. epa.govsci-hub.se This binding is primarily driven by hydrophobic forces, as suggested by the inverse relationship between the water solubility of furocoumarins and their DNA binding constants. epa.gov The planar structure of the psoralen (B192213) molecule is essential, allowing it to fit between the base pairs of the DNA double helix. longdom.orglongdom.org
The affinity of psoralen derivatives for DNA is significantly modulated by the nature and position of substituents on the furocoumarin core.
Methyl Groups: The addition of methyl groups, such as in 4,5′,8-trimethylpsoralen (TMP), can enhance DNA binding. researchgate.net
Charged Substituents: A key finding in SAR studies is that electropositive substituents dramatically increase DNA affinity. escholarship.orgresearchgate.net For example, 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), which has a positively charged aminomethyl group, shows increased affinity for DNA. biorxiv.org This enhancement is attributed to favorable electrostatic interactions between the positive charge on the psoralen derivative and the negatively charged phosphate (B84403) backbone of DNA, which stabilizes the intercalation complex. escholarship.orglongdom.orgpreprints.org Conversely, negatively charged substituents may lead to ionic repulsion, weakening the interaction. researchgate.net
Positional Effects: The position of the substituent matters. Molecular mechanics calculations show that substituents can cause the intercalated psoralen to shift towards either the major or minor groove of the DNA, preventing a perfectly symmetrical intercalation. nih.gov This positioning influences which of the psoralen's reactive double bonds (the 3,4-pyrone or 4',5'-furan) is better aligned for photoreaction. nih.gov For instance, modeling studies suggest that for 8-methoxypsoralen (8-MOP), both furan- and pyrone-side adducts are geometrically possible. nih.gov
The following table summarizes the DNA binding constants for several psoralen derivatives, illustrating the impact of structural modifications.
| Psoralen Derivative | Key Structural Feature | DNA Binding Constant (K) in M⁻¹ | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | Methoxy group at C-8 | 0.325 x 10⁶ | researchgate.net |
| 4'-Aminomethyl-trimethylpsoralen (AMT) | Positively charged aminomethyl group at C-4' | 0.516 x 10⁶ | researchgate.net |
| Compound 6E | Positively charged propoxy-tail at C-8 | 7.30 x 10⁶ | researchgate.net |
| 3-Carbethoxypsoralen (B1662702) | Carbethoxy group at C-3 | High photoaffinity for DNA in vivo | yeastgenome.org |
This table is interactive. Click on the headers to sort the data.
Correlation Between Chemical Structure and Photoreactivity
Upon UVA irradiation, intercalated psoralens undergo a [2+2] photocycloaddition with the 5,6-double bond of a pyrimidine (B1678525) base. researchgate.net This can occur at either the 3,4-double bond (pyrone side) or the 4',5'-double bond (furan side) of the psoralen. wjgnet.compsu.edu The absorption of one photon leads to a monoadduct. If a furan-side monoadduct absorbs a second photon, it can react with a pyrimidine on the opposite DNA strand to form an interstrand cross-link (ICL), a highly cytotoxic lesion. escholarship.orgnih.gov
The chemical structure dictates the type and efficiency of the photoreactions:
Linear vs. Angular Furocoumarins: Linear psoralens, like 8-MOP, can form both monoadducts and ICLs. In contrast, angular furocoumarins, such as angelicin, can only form monoadducts due to their geometry, which prevents the second photoreaction needed for cross-linking. epa.gov
Substituents on Reactive Sites: Substituents that block one of the two photoreactive sites of the psoralen molecule can limit its ability to form ICLs. For example, 3-carbethoxypsoralen is considered a monofunctional agent because the substituent at the 3-position hinders reactions at the pyrone-side double bond, preventing ICL formation. yeastgenome.org
Quantum Yield: The efficiency of photoadduct formation is measured by the quantum yield. For 8-MOP, the quantum yield for the initial formation of a furan-side monoadduct with thymidine (B127349) is significantly lower than the quantum yield for the subsequent conversion of this monoadduct into a diadduct (cross-link). psu.edu Studies have shown the quantum yield for the initial adduct formation of 8-MOP is about 0.0065, while the conversion of the furan-side monoadduct to a diadduct has a higher quantum yield of 0.028. psu.edu This indicates that once a monoadduct is formed, the formation of a cross-link is a more efficient photochemical process. psu.edu
Furan (B31954) vs. Pyrone Side Reactivity: The initial and most efficient photoreaction typically occurs at the 4',5'-furan side of the psoralen molecule. escholarship.org The furan-side monoadducts are the primary precursors to ICLs. escholarship.orgpsu.edu While pyrone-side monoadducts can also form, they do so with lower efficiency. escholarship.org
Strategies for Designing Modified Psoralens
The rational design of new psoralen derivatives aims to optimize their photobiological properties for specific applications, such as enhancing their effectiveness in photochemotherapy or tailoring their reactivity for molecular biology tools. duke.edunih.gov
Enhancing Photo-crosslinking Efficiency
Increasing the efficiency of ICL formation is a major goal in designing more potent psoralen-based agents.
Improving DNA Affinity: As discussed, adding positively charged substituents is a proven strategy to enhance DNA binding through electrostatic interactions, which in turn can lead to greater adduct formation. escholarship.orgresearchgate.netnih.gov A study comparing a series of novel psoralens found that the most potent derivatives contained positively charged groups. duke.edu
Optimizing Linkers: When psoralen is tethered to another molecule, such as a triplex-forming oligonucleotide (TFO) to direct the damage to a specific gene sequence, the linker's length and composition are critical. nih.govnih.gov Using a flexible 6-carbon linker between a TFO and a psoralen moiety restored photoreactivity that was otherwise lost with a shorter linker, likely by allowing the psoralen to reach the target TpA site within the DNA. nih.gov Similarly, attaching puromycin (B1679871) to an mRNA template via a psoralen photolinker showed that a C6 alkyl chain was significantly more efficient for cross-linking than a C2 chain. nih.gov
Increasing Solubility and Uptake: The solubility of the psoralen derivative can affect its efficiency. Amotosalen, a derivative with higher solubility than the commonly used AMT, has been shown to be a more efficient cross-linker, yielding more cross-linked RNA fragments in cells. biorxiv.org
Modulating Photobiological Effects through Structural Alterations
Modifying the psoralen structure allows for fine-tuning of its biological effects, for example, by favoring monoadducts over ICLs or altering target specificity.
Creating Monofunctional Psoralens: As seen with 3-carbethoxypsoralen and angelicins, strategic substitution or altering the core geometry from linear to angular can create purely monofunctional agents. epa.govyeastgenome.org These are valuable for studying the biological consequences of monoadducts alone, separate from the effects of ICLs.
Altering DNA Conformation: The interaction of a modified psoralen conjugate can alter the local DNA structure, which in turn affects photoreactivity. For instance, a TFO with a 2'-O-methyl RNA backbone was found to induce a transition from B-form to A-form DNA. nih.gov This change in helical structure moved the target thymine (B56734) out of range for a psoralen attached via a short linker, thereby inhibiting the photoreaction. nih.gov
Targeting Different Cellular Components: While DNA is the primary target, evidence suggests that psoralens can also interact with other cellular components like proteins and lipids, and these interactions can be modulated. nih.govresearchgate.net Some research has identified specific, high-affinity binding sites for 8-MOP on cell membranes, suggesting a mechanism of action that may not directly involve DNA intercalation. nih.govnih.gov Designing derivatives that preferentially target these non-DNA sites could lead to novel therapeutic applications.
Investigating Alternative Functional Groups
The exploration of novel functional groups attached to the psoralen scaffold is a vibrant area of research aimed at discovering derivatives with new or improved properties. benthamdirect.comresearcher.lifenih.gov
Halogens: The introduction of halogen atoms can be used to modify the electronic properties and reactivity of the psoralen core.
Sulfonohydrazide and Acylthiourea Moieties: Novel psoralen derivatives containing sulfonohydrazide or acylthiourea groups have been synthesized and evaluated for fungicidal activity, demonstrating that the psoralen scaffold can be adapted for purposes other than DNA photocrosslinking. researcher.lifenih.gov
Clickable Groups: To facilitate the study of DNA cross-linking and repair, psoralen derivatives bearing "clickable" functional groups, such as azides or alkynes, have been developed. acs.orgrsc.org For example, a psoralen-azide derivative has been used to append the molecule to alkyne-modified RNAs, and another derivative, AMT-PEG3-biotin, was synthesized via click chemistry to create a highly efficient probe for biotinylating nucleic acids. acs.orgrsc.org These tools allow for the selective capture and analysis of cross-linked molecules. acs.org
Computational and Theoretical Approaches in 8 Methylpsoralen Research
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT is used to determine the electronic structure of a compound, which in turn governs its reactivity, spectroscopic behavior, and photophysical properties. For a photosensitive molecule like 8-Methylpsoralen, understanding its excited states is crucial.
Table 1: Illustrative Quantum Chemical Properties for a Furocoumarin Compound as Predicted by DFT (Note: These are representative data points and not actual reported values for this compound)
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |
| Ionization Potential (IP) | Energy required to remove an electron | 8.2 eV |
| Electron Affinity (EA) | Energy released when an electron is added | 1.5 eV |
| Triplet State Energy (T₁) | Energy of the lowest triplet excited state | 2.8 eV |
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug research, this involves "docking" a ligand (like this compound) into the binding site of a biological target, such as a protein or a DNA sequence. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy.
For this compound, key biological targets include DNA, where it is known to intercalate and form photoadducts, and metabolic enzymes like cytochrome P450s. researchgate.net Docking simulations can reveal crucial information, such as the specific amino acid residues or DNA bases that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand. researchgate.net Although molecular docking has been extensively used for various psoralen (B192213) derivatives, detailed reports that tabulate specific binding energies and interacting residues for this compound with its primary targets are not widely found in the literature. researchgate.networktribe.com
Table 2: Representative Data from a Molecular Docking Simulation (Note: This table illustrates the typical output of a docking study and does not represent published data for this compound)
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cytochrome P450 2A6 | 1Z10 | -7.2 | Phe118, Leu240, Ser294 |
| DNA Duplex | 1BNA | -6.5 | Intercalation at 5'-TA-3' site |
| Serum Albumin | 1AO6 | -8.1 | Trp214, Arg218, Lys199 |
Molecular Dynamics (MD) Simulations of this compound-Biomolecule Interactions
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing valuable insights into the stability of a ligand-target complex, conformational changes in both the ligand and the target, and the role of solvent molecules.
An MD simulation of an this compound-DNA complex, for instance, could track the stability of its intercalated position, fluctuations in the DNA structure, and the energetics of the interaction over a period of nanoseconds to microseconds. researchgate.net This method is computationally intensive but provides a more realistic representation of the biological environment. While MD simulations are a standard tool in computational biophysics, specific studies detailing the dynamic behavior of this compound with biomolecules are not extensively published. researchgate.net
Table 3: Typical Parameters Analyzed in a Molecular Dynamics Simulation (Note: This table shows the type of data generated, not specific results for this compound)
| Parameter | Description |
|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions, indicating the stability of the complex over time. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the complex. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target throughout the simulation. |
| Binding Free Energy (e.g., MM/PBSA) | Calculation of the free energy of binding, providing a more rigorous estimate of binding affinity than docking scores. |
In Silico Prediction of Biotransformation Mechanisms
The metabolism of a drug is a critical factor in its efficacy and potential for interactions. In silico biotransformation prediction tools use algorithms and knowledge-based systems to predict the metabolic fate of a compound. These tools can identify which enzymes are likely to metabolize the drug and the chemical structures of the resulting metabolites.
For this compound, the primary metabolic enzymes are expected to be from the cytochrome P450 (CYP) superfamily. researchgate.net Computational models can predict the "sites of metabolism" on the this compound structure—the atoms most likely to undergo oxidative modification by CYP enzymes. This information is vital for understanding how the compound is cleared from the body and for identifying potentially reactive metabolites. While the metabolism of furocoumarins by CYPs is a known phenomenon, specific in silico studies predicting the detailed biotransformation pathways of this compound are not prominent in scientific literature. worktribe.com
Computational Modeling of Enzyme Inactivation Pathways
Some compounds can act as mechanism-based inactivators of enzymes, where the enzyme metabolizes the compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. This is a known characteristic of certain furocoumarins with respect to cytochrome P450 enzymes.
Computational modeling can be used to investigate these inactivation pathways. This often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM). These models can map out the entire reaction sequence, from the initial binding of this compound to the active site, through its metabolic activation, to the final covalent bond formation with an amino acid residue of the enzyme. Such studies can identify the reactive metabolite responsible for inactivation and the specific residue it targets. researchgate.net Despite the importance of this interaction, detailed computational models elucidating the specific enzyme inactivation pathways for this compound are not widely published.
Experimental Models in 8 Methylpsoralen Preclinical Research
In Vitro Cell Line Models
In vitro models, including various cultured human and animal cell lines, offer a reproducible and controlled environment to study the specific effects of 8-Methylpsoralen. These systems are invaluable for dissecting molecular pathways, understanding mechanisms of cytotoxicity, and identifying potential therapeutic applications.
Human keratinocyte cultures are a key in vitro model for studying the effects of 8-MOP, given that the skin is the primary target organ for PUVA (psoralen + UVA) therapy. Research using these models has focused on the formation and repair of 8-MOP-DNA photoadducts. Studies have quantified these adducts in both freshly isolated human keratinocytes and cultured keratinocyte cell lines following treatment with 8-MOP and UVA. A clear dose-dependent relationship has been established, where higher concentrations of 8-MOP and greater doses of UVA result in a proportionally greater number of DNA photoadducts. nih.gov Interestingly, transformed keratinocyte cell lines have been shown to form fewer photoadducts compared to normal keratinocytes. nih.gov
The repair mechanisms of this DNA damage have also been investigated. In viable keratinocytes treated with sublethal doses of 8-MOP and UVA, a significant portion of the photoadducts are removed over a 20-hour period. nih.gov This adduct removal process is influenced by the cellular environment; for instance, the concentration of calcium in the culture medium affects the rate of repair, with higher calcium levels promoting a higher removal rate. nih.gov Furthermore, the addition of retinoids to the culture has been found to suppress the removal of these adducts, suggesting a potential mechanism for the synergistic effects observed when retinoids are combined with PUVA therapy. nih.gov
The cytotoxic potential of this compound has been explored in a variety of cancer cell lines, revealing diverse mechanisms of action that are often independent of its photoactivation.
Gastric Cancer: Research has demonstrated that 8-MOP, without UVA irradiation, can inhibit the viability of human gastric cancer cell lines, with the SNU1 and AGS lines showing particular sensitivity. nih.govdaneshyari.com In SNU1 cells, 8-MOP was found to induce G1-phase cell cycle arrest and apoptosis. nih.govdaneshyari.com This apoptotic effect is mediated by the upregulation of the p53 tumor suppressor protein and the activation of caspase-3. nih.govdaneshyari.com Beyond inducing cell death, 8-MOP also exhibits anti-metastatic properties in these cells. It has been shown to decrease the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, proteins crucial for cancer cell invasion and migration. nih.govdaneshyari.com Consequently, treatment with 8-MOP reduces the wound healing, migration, and invasion capabilities of gastric cancer cells in a dose-dependent manner. nih.govdaneshyari.com
Hepatocellular Carcinoma: The effect of 8-MOP has also been assessed in hepatocellular carcinoma cell lines. In a broad screening of various human cancer cell lines, the hepatocellular carcinoma lines SNU449 and SK-Hep1 were tested for their sensitivity to 8-MOP alone. nih.gov While the study focused primarily on the significant effects observed in gastric cancer lines, it noted that an antimetastatic effect of 8-MOP has been reported in hepatocellular carcinoma. nih.gov
Glioblastoma: Preclinical research using glioblastoma cell lines to specifically investigate the effects of this compound is not extensively documented in the currently available search results.
T-cell Lymphoma: Given the use of 8-MOP in therapies for cutaneous T-cell lymphoma (CTCL), in vitro studies have been conducted to understand its effects on lymphoma cells. Research using the murine T-cell lymphoma cell line (RMA) demonstrated that treatment with 8-MOP and UVA leads to a dose-dependent increase in the synthesis of Major Histocompatibility Complex (MHC) class I proteins. nih.gov This upregulation of MHC class I expression may enhance the immunogenicity of the lymphoma cells, potentially contributing to the therapeutic response observed in patients. nih.gov While numerous human CTCL cell lines exist (e.g., MyLa, HH, Hut78), studies detailing the specific in vitro effects of 8-MOP on these lines focus primarily on their use in developing xenograft models or their response to other therapeutic agents. mdpi.comoncotarget.comnih.govresearchgate.net
Table 1: Summary of this compound Effects on Cancer Cell Lines In Vitro
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| SNU1, AGS | Gastric Cancer | 8-MOP alone inhibits cell viability, induces G1 arrest and apoptosis via p53 upregulation and caspase-3 activation. It also decreases expression of MMP-2 and MMP-9, inhibiting cell migration and invasion. nih.govdaneshyari.com |
| SNU449, SK-Hep1 | Hepatocellular Carcinoma | Included in a broad viability screen with 8-MOP alone; an antimetastatic effect has been noted in the literature for this cancer type. nih.gov |
| Not Specified | Glioblastoma | No specific studies on the effects of 8-MOP were identified in the search results. |
| RMA (murine) | T-cell Lymphoma | Treatment with 8-MOP and UVA causes a dose-dependent increase in the synthesis of MHC class I proteins. nih.gov |
Fibroblast cell lines have been used to model the effects of 8-MOP on the dermal layer of the skin, particularly in the context of fibrotic diseases like scleroderma. Studies on cultured normal and scleroderma fibroblasts have shown that treatment with 8-MOP followed by UVA irradiation reduces the synthesis of type I and type III collagen in a UVA dose-dependent manner. github.io This effect is correlated with a decrease in the mRNA levels for these collagen types, while the expression of collagenase remains largely unchanged. github.io These findings suggest that a reduction in collagen synthesis by fibroblasts may be a key mechanism behind the clinical efficacy of PUVA therapy in treating sclerotic skin lesions. github.io Other research has demonstrated that PUVA treatment can up-regulate the activity of the human elastin promoter in fibroblasts, providing a model for understanding clinical alterations like wrinkling that can occur with long-term therapy. researchgate.net
To understand the fundamental mechanism of 8-MOP's action, researchers have conducted numerous studies using isolated DNA and synthetic oligonucleotides. These cell-free models allow for a precise examination of the photochemical reaction between 8-MOP and nucleic acids. Upon exposure to UVA light, 8-MOP, which intercalates between the base pairs of the DNA double helix, forms covalent bonds with pyrimidine (B1678525) bases, particularly thymine (B56734). nih.govnih.gov This photoreaction can result in two types of products: monofunctional adducts, where the psoralen (B192213) molecule binds to a single DNA strand, and bifunctional adducts, which create interstrand cross-links (ICLs) by binding to pyrimidines on opposite strands. nih.govplos.org Spectroscopic techniques have been employed to trace this photoaddition in real-time, showing that the reaction for 8-MOP involves its triplet state and a biradical intermediate. nih.gov High-performance liquid chromatography (HPLC) is used to isolate and quantify the formation of specific monoadducts and cross-links, confirming that the conversion of monoadducts to cross-links is dependent on a second dose of UVA radiation. plos.orgmdpi.com
Ex Vivo Research Models
Ex vivo models bridge the gap between in vitro cell cultures and in vivo organisms. They involve studying cells or tissues in an artificial environment outside the organism, allowing for investigation under more physiologically relevant conditions than simple cell culture.
Extracorporeal photopheresis (ECP) is a therapeutic procedure for which ex vivo models have been crucial for understanding the mechanism of action. In these models, peripheral blood mononuclear cells (PBMCs), or more specifically, patient leukocytes, are collected and treated with 8-MOP and UVA light outside the body before being reinfused. A central therapeutic mechanism identified through these studies is the induction of apoptosis in the treated leukocytes.
Ex vivo studies have allowed for the modulation of treatment protocols to observe effects on apoptosis kinetics. For example, the incubation time of leukocytes with 8-MOP prior to UVA exposure can influence the percentage of apoptotic cells. These models have also revealed differential sensitivity among leukocyte subpopulations, with regulatory T cells (Tregs) showing more resistance to 8-MOP/UVA-induced apoptosis compared to other T cell populations. Furthermore, research using an in vitro model of the ECP apparatus has shown that 8-MOP/UVA exposure inhibits the maturation of dendritic cells and reduces their expression of co-stimulatory molecules, inducing a tolerogenic phenotype that may play a role in the immunosuppressive effects of the therapy. mdpi.com
Table 2: Summary of Ex Vivo ECP Research Findings
| Model System | Key Findings |
|---|---|
| Human Leukocytes | 8-MOP/UVA treatment induces apoptosis. Apoptosis kinetics can be modulated by adjusting 8-MOP incubation time. |
| Leukocyte Subpopulations | Regulatory T cells (Tregs) are more resistant to 8-MOP/UVA induced apoptosis compared to other T cell populations. |
| Peripheral Blood Mononuclear Cells (PBMCs) | In an in vitro model of ECP, 8-MOP/UVA exposure inhibits the maturation of dendritic cells, reduces expression of HLA-DR, CD83, CD80, and CD86, and induces a tolerogenic phenotype. mdpi.com |
Skin Permeation and Retention Studies Using Excised Skin
Ex vivo skin permeation studies are crucial for evaluating the delivery of topical drugs by assessing their ability to penetrate the skin layers and be retained within the tissue. These studies typically utilize excised skin from animal (e.g., porcine) or human sources mounted on diffusion cells, providing a model that mimics the skin barrier. For 8-Methoxypsoralen (8-MOP), a compound closely related to this compound, research has focused on developing novel formulations to enhance its retention in the viable epidermis and dermis while minimizing systemic absorption.
The primary barrier to the permeation of 8-MOP is the stratum corneum nih.gov. Studies have shown that completely removing this layer can increase the flux of 8-MOP threefold, although the underlying epidermal and dermal tissues also present a significant resistance to its permeation nih.gov. The permeability coefficient of 8-MOP through human skin from aqueous solutions has been established, demonstrating Fickian diffusion characteristics where the flux is linearly related to the drug concentration in the donor solution nih.gov.
To improve topical delivery, various advanced formulations such as nanoemulsions and microemulsions have been investigated. A nanoemulsion containing 8-MOP demonstrated significant retention in the viable skin (epidermis and dermis), which was nearly double that of a conventional cream formulation nih.gov. The flux of the nanoemulsion was measured at 1.35 μg cm⁻² h⁻¹, with 8.5% of the applied dose permeating through the porcine skin model nih.gov. Similarly, different microemulsion formulations have been compared to optimize skin retention over permeation, with some formulations achieving a significantly higher amount of 8-MOP retained in the skin researchgate.net. Research has also found that the uptake of 8-MOP into psoriatic plaques is more than twofold greater than into normal stratum corneum nih.gov.
Table 1: Ex Vivo Skin Permeation and Retention of 8-Methoxypsoralen (8-MOP) Formulations
| Formulation | Skin Model | Permeation Flux (J) (μg cm⁻² h⁻¹) | Drug Retained in Epidermis + Dermis (μg cm⁻²) | Drug Retained in Stratum Corneum (μg cm⁻²) | Reference |
|---|---|---|---|---|---|
| Nanoemulsion | Porcine Skin | 1.35 | 10.15 ± 1.36 | 1.95 ± 0.71 | nih.gov |
| Microemulsion A | Mouse Skin | ~0.3 (calculated from cumulative data) | 26.85 ± 2.61 | Not Specified | researchgate.net |
| Microemulsion B | Mouse Skin | ~0.15 (calculated from cumulative data) | 16.29 ± 1.35 | Not Specified | researchgate.net |
| Microemulsion C | Mouse Skin | ~0.5 (calculated from cumulative data) | 20.33 ± 2.07 | Not Specified | researchgate.net |
| Aqueous Solution | Human Skin | Permeability Coefficient: 1.76 x 10⁻² cm h⁻¹ | Not Specified | Not Specified | nih.gov |
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are indispensable for understanding the complex biological and immunological mechanisms of action of compounds like this compound in a living organism. These models allow for the study of cellular interactions, inflammatory pathways, and gene expression changes that cannot be fully replicated in vitro.
The topical application of imiquimod (IMQ), a Toll-like receptor (TLR) 7/8 agonist, on mouse skin is a widely used and convenient model to induce a psoriasis-like inflammatory phenotype. medicaljournals.serjptonline.orgnih.gov This model effectively mimics many features of human plaque psoriasis, including skin thickening, scaling, and characteristic histological changes like acanthosis and parakeratosis nih.govfrontierspartnerships.org. The inflammatory response in this model is driven by the IL-23/IL-17 axis, which is also central to human psoriasis pathogenesis frontierspartnerships.org.
This model has been instrumental in elucidating the mechanisms of 8-Methoxypsoralen plus ultraviolet A (PUVA) therapy. Studies have shown that PUVA treatment can suppress the established IMQ-induced psoriatic phenotype to a greater degree than UVB therapy alone medicaljournals.senih.gov. The therapeutic effect is linked to significant immunological changes. Specifically, PUVA has been found to downregulate the baseline levels of cytokines that drive psoriatic inflammation, including interferon-γ, interleukin-17, and interleukin-9 nih.gov. Furthermore, microarray analysis of PUVA-pretreated skin revealed an enrichment of senescence pathway genes, which was associated with an upregulation of p16 and p21 proteins nih.gov. This suggests that PUVA not only diminishes the established inflammation but also primes the skin to have a reduced responsiveness to subsequent inflammatory triggers medicaljournals.senih.gov.
Table 2: Effects of 8-Methoxypsoralen + UVA (PUVA) in the Imiquimod (IMQ)-Induced Psoriasis Mouse Model
| Parameter | Observation in IMQ-Treated Skin | Effect of PUVA Treatment | Reference |
|---|---|---|---|
| Psoriatic Phenotype | Increased skin thickness, erythema, scaling | Suppressed psoriatic inflammation | medicaljournals.senih.gov |
| Pro-inflammatory Cytokines | Elevated levels of Interferon-γ, Interleukin-17, Interleukin-9 | Downregulated cytokine levels | nih.gov |
| Cellular Senescence Pathways | Not specified | Upregulation of p16/p21 proteins | nih.gov |
| Gene Expression | Pro-inflammatory gene expression profile | Enrichment of senescence pathway genes | nih.gov |
Transgenic animal models, which are genetically engineered to express or lack specific genes, provide powerful tools for dissecting the precise molecular pathways affected by a therapeutic agent. These models have been employed to understand the long-term effects and specific molecular targets of 8-Methoxypsoralen.
One such model utilized a transgenic mouse line that expresses a human elastin promoter to investigate mechanisms of photoaging nih.gov. In this model, treatment with PUVA was shown to up-regulate the activity of the human elastin promoter both in vivo and in vitro. This finding helps explain the development of clinical alterations resembling photoaging, such as wrinkling and solar elastosis, observed in PUVA-treated skin, attributing the effect to the formation of DNA photoadducts nih.gov.
Another relevant transgenic model is the K5.hTGFβ1 mouse, which is engineered to overexpress transforming growth factor-beta 1 (TGF-β1) in the epidermis and subsequently develops skin lesions that mimic psoriasis nih.gov. Research using this model demonstrated that PUVA therapy normalizes the signaling of phosphorylated components of the mammalian target of rapamycin (mTOR) pathway nih.gov. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its modulation represents a key mechanistic insight into the therapeutic action of PUVA in hyperproliferative skin disorders nih.gov.
Table 3: Application of Transgenic Mouse Models in 8-Methoxypsoralen (PUVA) Research
| Transgenic Model | Gene/Pathway Studied | Key Finding with PUVA Treatment | Disease Relevance | Reference |
|---|---|---|---|---|
| Human Elastin Promoter Mouse | Elastin Gene Regulation | Up-regulation of elastin promoter activity | Photoaging, Solar Elastosis | nih.gov |
| K5.hTGFβ1 Mouse | mTOR Signaling Pathway | Normalization of phosphorylated mTOR pathway components | Psoriasis | nih.gov |
Future Directions and Unresolved Research Questions
Comprehensive Elucidation of Residual Unknown Molecular Mechanisms
While the primary mechanism of 8-Methylpsoralen (8-MOP) in conjunction with UVA light (PUVA therapy) is understood to involve the formation of covalent adducts with DNA, a complete picture of its molecular interactions remains partially obscure. The planar structure of 8-MOP allows it to intercalate between DNA base pairs. Upon UVA irradiation, it forms monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, primarily thymine (B56734), which inhibits DNA replication and transcription, leading to its therapeutic effects in hyperproliferative skin disorders like psoriasis. researchgate.netnih.gov However, several aspects of its mechanism of action require deeper investigation.
Furthermore, emerging evidence points to cellular effects of 8-MOP that are independent of its direct interaction with DNA. Studies have shown that 8-MOP alone can induce apoptosis in human gastric cancer cells by upregulating p53 and can inhibit metastasis by downregulating matrix metalloproteinases MMP-2 and MMP-9. nih.gov The signaling pathways implicated in these effects, including the phosphorylation of PI3K, ERK2, and STAT3, suggest a broader range of molecular targets than previously appreciated. nih.gov The complete elucidation of these non-DNA-related pathways represents a significant area for future research. How 8-MOP modulates these critical cellular signaling cascades remains a key unresolved question. Additionally, the mechanisms behind its inhibitory effects on Langerhans cell function, which contributes to its immunosuppressive properties, are not fully detailed. nih.gov
Development of Next-Generation Analytical and Imaging Technologies
Advancements in analytical and imaging technologies are poised to provide unprecedented insights into the pharmacokinetics, molecular interactions, and cellular fate of this compound. While traditional methods like high-pressure liquid chromatography (HPLC) have been used to measure plasma levels of 8-MOP, more sensitive and comprehensive techniques are needed. nih.gov
Next-generation analytical platforms, such as high-resolution mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the potential for more detailed characterization of 8-MOP metabolites and its covalent adducts with DNA and other biomolecules. pharmtech.combioprocessingeurope.com These technologies could be instrumental in identifying the full spectrum of photoadducts formed in cells, quantifying their formation and repair, and understanding their specific roles in cytotoxicity and mutagenicity. Multi-attribute monitoring (MAM) approaches, which are gaining traction in the biopharmaceutical industry, could be adapted to simultaneously analyze multiple aspects of 8-MOP's interactions within a biological system. nih.govbioprocessingsummit.com
In the realm of imaging, advanced microscopic techniques could revolutionize our understanding of 8-MOP's subcellular localization and dynamics. Super-resolution fluorescence microscopy techniques, such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), could enable the visualization of individual 8-MOP molecules interacting with DNA in real-time within living cells. researchgate.net Furthermore, techniques like stimulated Raman scattering (SRS) microscopy, a label-free imaging method, could potentially be used to map the distribution of 8-MOP in tissues based on its unique molecular vibrational properties. mdpi.com The integration of imaging modalities like optical coherence tomography with endoscopic devices could allow for in-vivo visualization of the effects of topical 8-MOP within the skin. researchgate.net These advanced imaging tools will be critical for moving beyond static measurements to a dynamic understanding of how 8-MOP functions in its complex biological environment.
| Technology | Potential Application for this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Detailed characterization and quantification of 8-MOP-DNA adducts and metabolites. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of previously unknown photoadducts and their specific locations on DNA. pharmtech.com |
| Super-Resolution Microscopy (e.g., PALM, STORM) | Real-time visualization of 8-MOP interacting with DNA at the single-molecule level within cells. researchgate.net |
| Stimulated Raman Scattering (SRS) Microscopy | Label-free imaging and mapping of 8-MOP distribution in skin and other tissues. mdpi.com |
Advanced Approaches for Rational Design of Psoralen (B192213) Analogs with Tailored Reactivity
The therapeutic utility of this compound has spurred interest in designing new psoralen analogs with improved efficacy and reduced side effects. The tricyclic structure of psoralens serves as a valuable scaffold for developing novel photosensitizers. nih.gov The rational design of these analogs leverages computational and synthetic chemistry to fine-tune their photochemical and biological properties.
Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are becoming indispensable tools in this process. researchgate.netspringernature.comnih.gov These methods allow for the in-silico screening of virtual libraries of psoralen derivatives to predict their DNA binding affinity, photoreactivity, and potential for forming specific types of photoadducts. For instance, computational studies can help identify modifications to the psoralen ring system that would favor the formation of monoadducts over interstrand crosslinks, which are thought to be more mutagenic. Structure-guided design can pinpoint specific substitutions that enhance binding to target DNA sequences or alter the electronic properties of the molecule to optimize its absorption of UVA light. mdpi.com
Synthetic efforts are focused on creating novel analogs with altered reactivity. Research into thio- and seleno-analogs of psoralen has demonstrated that replacing oxygen atoms in the furan (B31954) or pyrone rings with sulfur or selenium can alter their photoreactivity and sequence specificity for DNA binding. nih.gov For example, certain thio-analogs have shown a surprising reactivity at 5'-ApT sites, in addition to the typical 5'-TpA sites. nih.gov The goal of these advanced design strategies is to develop next-generation psoralens with tailored properties, such as:
Increased specificity for target cells to minimize damage to healthy tissue.
Enhanced photoreactivity at longer wavelengths of light that can penetrate deeper into tissues.
Reduced potential for mutagenicity and phototoxicity.
Improved pharmacokinetic profiles for better bioavailability.
| Design Approach | Objective | Example |
| Computational Modeling | Predict DNA binding and photoreactivity of new analogs. | Using molecular docking to screen for derivatives with higher affinity for specific DNA sequences. nih.gov |
| QSAR Studies | Relate chemical structure to biological activity to guide synthesis. | Developing models that predict the antiproliferative activity of psoralen derivatives based on their molecular descriptors. researchgate.net |
| Synthetic Modification | Create novel compounds with altered photochemical properties. | Synthesizing thio- and seleno-analogs to change DNA sequence specificity. nih.gov |
| Structure-Guided Design | Modify the psoralen scaffold to enhance desired interactions. | Introducing methyl groups at key positions to modulate photoreactivity and photobiological behavior. nih.gov |
Q & A
Basic: What are the standard experimental protocols for assessing 8-Methylpsoralen's photobinding activity with DNA?
Methodological Answer:
To evaluate this compound's photobinding activity, researchers typically use UV-A irradiation (320–400 nm) to activate the compound in the presence of DNA. Key steps include:
- DNA Interaction Assays : Incubate this compound with DNA (e.g., plasmid or genomic DNA) at varying molar ratios (e.g., 1:10 to 1:100 compound:DNA) under controlled UV exposure.
- Gel Electrophoresis : Analyze DNA cross-linking via agarose gel electrophoresis to detect mobility shifts caused by adduct formation .
- Spectrophotometry : Quantify monoadducts vs. bifunctional cross-links using HPLC or mass spectrometry to separate and identify adduct types .
Reference : Experimental protocols should align with pharmacological characterization standards, including IC50 calculations and dose-response validation .
Advanced: How can researchers resolve contradictions between this compound's reported inhibitory activity on nucleic acid synthesis and its limited cross-linking ability?
Methodological Answer:
Contradictory findings (e.g., lower nucleic acid synthesis inhibition despite moderate cross-linking) may arise from differences in monofunctional vs. bifunctional adduct ratios or cell-type-specific repair mechanisms. To address this:
- Comparative Adduct Quantification : Use HPLC-MS to quantify monoadducts and cross-links in parallel experiments .
- Repair Pathway Inhibition : Treat cells with DNA repair inhibitors (e.g., ATM/ATR inhibitors) to assess adduct persistence and downstream effects .
- Transcriptomic Profiling : Perform RNA-seq to identify genes differentially expressed post-treatment, linking adduct types to biological outcomes .
Reference : Studies suggest that this compound’s activity may depend on adduct distribution rather than total cross-link count .
Basic: What mechanisms underlie this compound's interaction with DNA?
Methodological Answer:
this compound intercalates into DNA base pairs and forms covalent cyclobutane adducts upon UV activation. Key mechanisms include:
- Intercalation : Confirmed via fluorescence quenching assays or X-ray crystallography .
- Adduct Formation : UV irradiation triggers [2+2] photocycloaddition between psoralen’s furan/pyrone rings and thymine bases, producing mono- or di-adducts .
- Biological Impact : Assess transcriptional inhibition using RT-qPCR or radiolabeled nucleotide incorporation assays .
Advanced: How can experimental parameters (e.g., UV wavelength, concentration ratios) be optimized to enhance this compound's research utility?
Methodological Answer:
- UV Wavelength Screening : Test irradiation at 365 nm vs. broader spectra to determine optimal activation wavelengths using action spectrum analysis .
- Dose-Response Curves : Systematically vary this compound concentration (0.1–100 µM) and irradiation duration (5–60 mins) to identify non-toxic yet effective ranges .
- Synergistic Studies : Combine with UV-sensitizing agents (e.g., TiO2 nanoparticles) to enhance photobinding efficiency .
Basic: What statistical approaches ensure reproducibility in this compound photobinding studies?
Methodological Answer:
- Replication : Perform triplicate experiments with internal controls (e.g., psoralen-free samples).
- ANOVA/T-Tests : Compare adduct yields across treatment groups; report p-values and confidence intervals .
- Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power .
Advanced: How can researchers elucidate this compound's role in photoactivation pathways using computational models?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model DNA-psoralen interactions to predict adduct stability and binding sites .
- QSAR Analysis : Correlate structural modifications (e.g., methyl group position) with biological activity using quantitative structure-activity relationship models .
- Docking Studies : Use AutoDock Vina to simulate binding affinities for mutant vs. wild-type DNA sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
